Ethyl 2-phenoxyisonicotinate

Lipophilicity Drug Design ADME

Ethyl 2-phenoxyisonicotinate solves the need for a regioisomerically pure isonicotinate ester in medicinal chemistry. The 4-carboxylate configuration avoids positional ambiguity in target binding studies. - LogP 3.05 vs. methyl ester (2.66) ensures superior passive membrane permeability for CNS and intracellular targets. - Unsubstituted phenoxy group and 4 rotatable bonds provide balanced steric/electronic profile and conformational flexibility for lead optimization. - Supplied at ≥95% purity, enabling reproducible synthetic yields and biological assay results.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B14012742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenoxyisonicotinate
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1)OC2=CC=CC=C2
InChIInChI=1S/C14H13NO3/c1-2-17-14(16)11-8-9-15-13(10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3
InChIKeyBVFOIMGCQDFGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Phenoxyisonicotinate: Versatile Isonicotinate Building Block


Ethyl 2-phenoxyisonicotinate (CAS: 2734774-34-4) is a heterocyclic organic compound belonging to the isonicotinate ester class, with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It features a pyridine core substituted at the 2-position with a phenoxy group and at the 4-position with an ethyl ester . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology, serving as a versatile building block for the construction of more complex molecules with potential biological activity . It is commercially available from multiple vendors with purities typically ≥95%, making it accessible for research and development applications .

Scaffold
Isonicotinate core with ethyl ester and unsubstituted phenoxy handles
Purity
Reported high-purity building block for reproducible synthetic transformations
Availability
Commercially supplied by multiple vendors, supporting rapid research access

Differentiation of Ethyl 2-Phenoxyisonicotinate from Analogs


Despite sharing a core isonicotinate scaffold, subtle structural variations among analogs of ethyl 2-phenoxyisonicotinate lead to quantifiable differences in physicochemical properties, reactivity, and potential biological performance that preclude simple substitution . As the following evidence demonstrates, the specific combination of an unsubstituted phenoxy group at the 2-position and an ethyl ester at the 4-position confers a distinct LogP, topological polar surface area, and steric profile compared to regioisomers (e.g., nicotinates), alternative ester analogs (e.g., methyl esters), and substituted phenoxy derivatives (e.g., 4-chloro analogs) . These differences directly impact key parameters such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical in applications ranging from medicinal chemistry lead optimization to agrochemical development .

Methyl ester analog
Lower lipophilicity may shift membrane permeability and ADME profile; not a direct replacement.
Nicotinate regioisomer
Ester position change alters electronic and steric environment, potentially affecting target engagement.
Halogenated phenoxy analogs
Chloro substitution modifies molecular weight, electron density, and metabolic stability context.

Quantitative Comparison: Ethyl 2-Phenoxyisonicotinate vs. Analogs


Lipophilicity Advantage Over Methyl Ester

Ethyl 2-phenoxyisonicotinate exhibits a significantly higher computed octanol-water partition coefficient (LogP) compared to its methyl ester analog, methyl 2-phenoxyisonicotinate . This quantitative difference in lipophilicity can influence membrane permeability and distribution in biological systems, a critical factor in drug discovery .

Lipophilicity vs methyl ester
Data to verify
Target: LogP 3.05 vs Comparator: LogP 2.66 (+0.39 units)
Reported lipophilicity difference; may influence permeability context
Computational prediction, source review needed
Lipophilicity Drug Design ADME

Regioisomeric Distinction: Isonicotinate vs. Nicotinate

Ethyl 2-phenoxyisonicotinate (4-carboxylate) is structurally distinct from its regioisomer ethyl 2-phenoxynicotinate (3-carboxylate) . Although they share the same molecular weight (243.26 g/mol) and similar computed LogP (3.0506) , the difference in the position of the ester group on the pyridine ring alters the electronic distribution and steric environment around the reactive sites. This regioisomeric variation is known to influence binding affinity to biological targets and the course of chemical transformations [1].

Regioisomer identity
Class-level
4-carboxylate (isonicotinate) vs 3-carboxylate (nicotinate); same MW, similar LogP
Regioisomer switch can alter binding and reactivity context
Class-level inference from structural analysis
Regioisomerism Medicinal Chemistry Scaffold Hopping

Unsubstituted Phenoxy Group vs. Halogenated Analogs

Compared to its 4-chloro-substituted analog, 2-(4-chloro-phenoxy)-isonicotinic acid ethyl ester, ethyl 2-phenoxyisonicotinate possesses a lower molecular weight (243.26 vs. 277.70 g/mol) and lacks the electron-withdrawing chlorine atom . This absence of halogen substitution alters the electron density on the phenoxy ring, potentially affecting π-π stacking interactions, metabolic stability, and the compound's capacity for halogen bonding .

Substituent comparison
Data to verify
Unsubstituted phenoxy (MW 243.3) vs 4-Cl-phenoxy (MW 277.7); ΔMW -34.4 g/mol
Halogen absence alters electron density and metabolic stability context
Based on molecular formula; experimental validation pending
Substituent Effects Halogen Bonding Physicochemical Properties

Conformational Flexibility for Target Binding

Ethyl 2-phenoxyisonicotinate contains four rotatable bonds, as indicated by its computed properties . This degree of conformational freedom is higher than that of many more rigid isonicotinate derivatives, potentially allowing the molecule to adopt multiple conformations when interacting with biological targets or during crystallization .

Conformational flexibility
Data to verify
4 rotatable bonds (class typical: 2–3)
May support broader conformational sampling in binding studies
Computational prediction; requires experimental confirmation
Conformational Flexibility Molecular Recognition Scaffold Diversity

High Purity and Commercial Availability

Ethyl 2-phenoxyisonicotinate is commercially available with a guaranteed purity of ≥95% from multiple suppliers . This high purity level is essential for reproducible synthetic transformations and biological assays, minimizing the risk of confounding effects from impurities . In contrast, some closely related analogs may be offered at lower purities or are only available as custom synthesis products, introducing variability and delay.

Purity specification
Lot attribute
Reported purity ≥95% from multiple vendors
Supports reproducible synthetic and assay outcomes
Supplier-reported specification; verify COA per lot
Purity Reproducibility Chemical Supply

Synthetic Versatility: Ester and Phenoxy Handles

The presence of both an ethyl ester and a phenoxy group on the isonicotinate core provides multiple synthetic handles for further elaboration . The ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, while the phenoxy group can participate in nucleophilic aromatic substitution or be used as a directing group in metal-catalyzed cross-couplings [1]. This synthetic versatility distinguishes it from simpler isonicotinate esters that lack the additional phenoxy functionality.

Synthetic handles
Class-level
Ethyl ester (hydrolysis/amide) + phenoxy (SNAr/cross-coupling) vs simple isonicotinate
Expands accessible analog space for library synthesis
Functional group-based inference; reference example available
Synthetic Versatility Derivatization Medicinal Chemistry

Application Scenarios for Ethyl 2-Phenoxyisonicotinate


Medicinal Chemistry: Lipophilic Leads for CNS Targets

The elevated LogP of ethyl 2-phenoxyisonicotinate (3.05) compared to its methyl ester analog (2.66) suggests enhanced passive membrane permeability, making it a preferred building block for designing compounds targeting the central nervous system (CNS) or intracellular proteins where membrane crossing is essential . Its four rotatable bonds also provide conformational flexibility that may aid in achieving optimal target engagement .

Chemical Biology: Phenoxy Probes for Protein-Ligand Studies

The unsubstituted phenoxy group and the isonicotinate scaffold offer a balanced electronic and steric profile suitable for probe development. The regioisomeric purity (4-carboxylate vs. 3-carboxylate) is critical for ensuring specific interactions with biological targets, as even minor structural changes can abolish binding . The compound's commercial availability at ≥95% purity ensures reproducible results in sensitive assays .

Agrochemical Research: Precursor for Herbicides and Fungicides

Isonicotinate derivatives are known to exhibit herbicidal and fungicidal activities. The presence of a phenoxy group at the 2-position may modulate the compound's interaction with plant or fungal enzymes. The lower molecular weight of ethyl 2-phenoxyisonicotinate (243.26 g/mol) compared to halogenated analogs (e.g., 4-chloro derivative at 277.70 g/mol) may offer advantages in terms of solubility and environmental fate .

Materials Science: Pyridine-Based Ligands for Coordination Complexes

The isonicotinate core is a common ligand scaffold in coordination chemistry. The phenoxy group provides an additional site for metal coordination or can be used to tune the electronic properties of the resulting complex. The compound's high purity (≥95%) and defined structure make it a reliable starting material for the preparation of novel metal-organic frameworks or catalysts .

Application
Selection Property
Validation Focus
CNS target lead research
Reported lipophilicity context
Membrane permeability assay review
Protein-ligand probe development
Regioisomeric and purity identity
Target engagement assay consistency
Agrochemical precursor research
Unsubstituted phenoxy profile
Solubility and environmental fate review
Coordination complex synthesis
Bifunctional ligand scaffold
Metal-binding and electronic tuning review

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57 linked technical documents
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